Ethyl 2-(piperazin-2-yl)acetate
Overview
Description
Ethyl 2-(piperazin-2-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(piperazin-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with ethyl bromoacetate. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Heterogeneous catalysis by metal ions supported on commercial polymeric resins can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated or acylated derivatives .
Scientific Research Applications
Ethyl 2-(piperazin-2-yl)acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-(piperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The piperazine ring in the compound allows for strong binding interactions with target proteins, enhancing its biological activity.
Comparison with Similar Compounds
Ethyl 2-(piperazin-2-yl)acetate can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of an ethyl ester group, which affects its solubility and reactivity.
1-(2-Chloroethyl)piperazine: The presence of a chloro group makes this compound more reactive in nucleophilic substitution reactions.
1-(2-Aminoethyl)piperazine: The amino group provides additional sites for hydrogen bonding and can influence the compound’s biological activity.
This compound is unique due to its ethyl ester group, which can be hydrolyzed to form carboxylic acids, providing additional versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
ethyl 2-piperazin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h7,9-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCVZQJECZADQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444291 | |
Record name | 2-Piperazineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226068-82-2 | |
Record name | 2-Piperazineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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